molecular formula C13H9N7O6 B2911250 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide CAS No. 28952-16-1

1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide

Numéro de catalogue B2911250
Numéro CAS: 28952-16-1
Poids moléculaire: 359.258
Clé InChI: UJQSNHGUOUEVPP-ZJXJWLBESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide, also known as NNA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. NNA is a nitric oxide (NO) donor, which means that it releases NO when it comes into contact with biological tissues. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response.

Mécanisme D'action

The mechanism of action of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide involves the release of NO when it comes into contact with biological tissues. NO activates the enzyme guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which regulates various cellular processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide are primarily related to its ability to release NO. 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has been shown to induce vasodilation, which can improve blood flow and reduce blood pressure. 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has also been shown to enhance neurotransmission by increasing the release of neurotransmitters such as dopamine and acetylcholine. In addition, 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide is its high potency and selectivity as a NO donor. 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has been shown to have a stronger and longer-lasting effect on blood vessels compared to other NO donors, making it a promising candidate for the treatment of cardiovascular diseases. However, one of the limitations of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide. One area of research is the development of more efficient synthesis methods to increase the yield of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide. Another area of research is the optimization of the pharmacokinetics and pharmacodynamics of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide to improve its efficacy as a therapeutic agent. Furthermore, the use of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide in combination with other drugs or therapies should be investigated to enhance its therapeutic potential. Finally, the safety and toxicity of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide should be thoroughly evaluated to ensure its clinical applicability.

Méthodes De Synthèse

The synthesis of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide involves the reaction between 1-nitroso-2-naphthol and 4-nitroaniline in the presence of sodium nitrite and hydrochloric acid. This reaction produces N-(1-nitro-2-naphthyl)-4-nitroaniline, which is then reacted with 4-nitrobenzoyl chloride in the presence of triethylamine to yield 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide. The overall yield of this synthesis method is 22%.

Applications De Recherche Scientifique

1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has been studied extensively for its potential applications in the field of medicine. One of the main areas of research is its use as a NO donor in the treatment of cardiovascular diseases. NO is known to relax blood vessels, which can improve blood flow and reduce blood pressure. 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has been shown to have a stronger and longer-lasting effect on blood vessels compared to other NO donors, making it a promising candidate for the treatment of hypertension and other cardiovascular diseases.
Another area of research is the use of 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide in the treatment of cancer. NO has been shown to have anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.

Propriétés

IUPAC Name

1-nitro-N'-(4-nitroanilino)-N-(4-nitrophenyl)imino-N-oxido-N-oxomethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N7O6/c21-18(22)11-5-1-9(2-6-11)14-16-13(20(25)26)17-15-10-3-7-12(8-4-10)19(23)24/h1-8,14H/b16-13-,17-15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQSNHGUOUEVPP-OVIREHMNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(N=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/N=C(/N=NC2=CC=C(C=C2)[N+](=O)[O-])\[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.